Alexine

Description

Structure

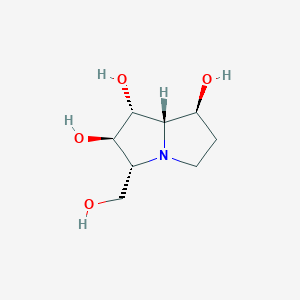

2D Structure

Properties

IUPAC Name |

(1R,2R,3R,7S,8S)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQMLBKBQCVDEY-DWOUCZDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C(C(C2C1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H]([C@H]([C@@H]([C@@H]2[C@H]1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151306 | |

| Record name | Alexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116174-63-1 | |

| Record name | Alexine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116174-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alexine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116174631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Characterization Methodologies of Alexine from Natural Sources

Advanced Extraction and Purification Protocols

The extraction of alexine, a highly water-soluble alkaloid, from its natural source, Alexa leiopetala, requires specific protocols that accommodate its polarity. The general procedure involves an initial extraction with a polar solvent system followed by purification using ion-exchange chromatography, a technique particularly suited for separating charged or ionizable compounds. beilstein-journals.org

Initial extraction is typically performed using hydroalcoholic solvents, such as aqueous methanol (B129727) or ethanol, which are effective at solubilizing polyhydroxy alkaloids. researchgate.net Following the initial extraction, the crude extract contains a mixture of alkaloids, sugars, and other water-soluble plant metabolites. Purification is essential to isolate this compound from these components.

Ion-exchange chromatography is a cornerstone of the purification process. researchgate.net Since this compound is a basic alkaloid, it exists in a protonated, cationic form at an appropriate pH. This allows it to bind to a cation-exchange resin. The process can be summarized as follows:

Resin Equilibration: A cation-exchange resin (e.g., Amberlite CG120) is equilibrated with a buffer at a specific pH to ensure the resin is in the correct ionic form (e.g., NH₄⁺). beilstein-journals.org

Sample Loading: The aqueous extract is loaded onto the column. The cationic this compound displaces the counter-ions (like NH₄⁺) and binds to the negatively charged resin.

Washing: The column is washed with water or a low-concentration buffer to remove neutral compounds like sugars and other non-basic impurities.

Elution: this compound is eluted from the resin by increasing the ionic strength or changing the pH of the eluent. A common method is to use a gradient of a volatile base, such as ammonium (B1175870) hydroxide, which effectively displaces the bound alkaloid from the resin. beilstein-journals.org

This protocol takes advantage of the basic nitrogen atom in the pyrrolizidine (B1209537) ring, allowing for a selective and efficient separation from neutral, highly polar compounds that would be difficult to separate by other means.

Chromatographic Separation Techniques for this compound Isolation

Further purification and analysis of this compound rely on various chromatographic techniques that separate compounds based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and analytical assessment of this compound. Due to its high polarity, reversed-phase columns may not provide adequate retention. Therefore, specialized columns and mobile phases are employed. Normal-phase or hydrophilic interaction liquid chromatography (HILIC) would be suitable for a polar compound like this compound. While specific HPLC parameters for this compound are not extensively detailed in readily available literature, methods for similar polyhydroxylated alkaloids often use amino- or diol-bonded stationary phases with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

An example of HPLC conditions used for the analysis of related polar compounds is presented in the table below.

| Parameter | Value/Type |

| Column | Amino- or Diol-bonded Silica |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40 °C |

Gas Chromatography (GC) is generally not suitable for the direct analysis of highly polar and non-volatile compounds like this compound. Its multiple hydroxyl groups make it thermally labile and result in poor chromatographic performance. However, GC analysis can be performed after derivatization. This process involves chemically modifying the analyte to increase its volatility. For polyhydroxylated compounds like this compound, silylation is a common derivatization technique.

In this process, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-ether of this compound is significantly more volatile and thermally stable, allowing for GC-MS analysis. This technique is particularly useful for identifying the presence of this compound in complex mixtures and for structural confirmation based on its mass fragmentation pattern. researchgate.net

Electrophoretic techniques, such as paper electrophoresis or capillary electrophoresis (CE), are well-suited for the separation of charged molecules like alkaloids. unifi.itemich.edu In non-complexing electrolytes at a controlled pH (e.g., acetate (B1210297) buffer at pH 4.6), pyrrolizidine alkaloids are protonated and migrate as cations. unifi.it Their separation is influenced by their charge-to-mass ratio.

Furthermore, in the presence of complex-forming electrolytes like sodium borate (B1201080), compounds with vicinal diol groups (like this compound) can form anionic borate complexes. unifi.itemich.edu The extent of complex formation depends on the stereochemistry of the hydroxyl groups, leading to altered electrophoretic mobility. This phenomenon can be exploited to achieve separations of stereoisomers that are challenging to resolve by other chromatographic methods. unifi.it

Spectroscopic and Diffraction Techniques for De Novo Structural Elucidation

The definitive structure of this compound was established through X-ray crystallography, a powerful diffraction technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. google.com This analysis confirmed the absolute stereochemistry of its five chiral centers as (1R, 2R, 3R, 7S, 7aS). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules in solution and for confirming the identity of isolated natural products. sci-hub.se For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of its proton (¹H) and carbon (¹³C) signals and to determine its relative stereochemistry.

The key NMR techniques used include:

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

¹³C NMR (with DEPT): Reveals the number of different carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to establish the spin systems within the molecule. sci-hub.se

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing critical information about the relative stereochemistry of the molecule.

Table of ¹H and ¹³C NMR Data for 1-epithis compound (in D₂O) bas.bg

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 73.8 | 4.0 (dd, J = 2.5, 5.4) |

| 2 | 71.0 | 3.88 (dd, J = 5.0, 9.5) |

| 3 | 64.4 | 3.13 (ddd, J = 5.0, 7.3, 9.5) |

| 5a | 44.6 | 2.83 (m) |

| 5b | 44.6 | 2.93 (m) |

| 6a | 33.5 | 1.70 (m) |

| 6b | 33.5 | 2.09 (m) |

| 7 | 74.3 | - |

| 7a | 75.6 | 3.10 (dd, J = 2.5, 6.0) |

| 8 | 59.1 | 3.81 (m) |

Note: The data presented is for 1-epithis compound, an epimer of this compound, to illustrate the typical spectroscopic data acquired.

The analysis of these combined spectroscopic and crystallographic data provides an unambiguous structural and stereochemical assignment for the this compound molecule.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of alkaloids like this compound through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides a virtual fingerprint of the molecule, allowing researchers to piece together its structural components.

Given this compound's structure as a polyhydroxylated pyrrolizidine alkaloid (C₈H₁₅NO₄, Molecular Weight: 189.21 g/mol ), its mass spectrum is characterized by specific cleavage patterns. The molecular ion peak [M]⁺ at m/z 189 would be observed, and its odd-numbered mass is consistent with the presence of a single nitrogen atom, as per the nitrogen rule. libretexts.org

The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-cleavage: The C-C bonds adjacent to the nitrogen atom are prone to cleavage, a common fragmentation pathway for amines. libretexts.org This helps to identify the structure of the pyrrolizidine core.

Loss of Water: The presence of multiple hydroxyl (-OH) groups makes sequential loss of water molecules a prominent feature. This would result in peaks at m/z values corresponding to [M-H₂O]⁺, [M-2H₂O]⁺, and so on.

Ring Cleavage: Fragmentation can also occur within the bicyclic pyrrolizidine ring system itself, leading to a variety of smaller charged fragments.

A table of expected prominent ions in the mass spectrum of this compound is provided below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 189 | [C₈H₁₅NO₄]⁺ | Molecular Ion (M⁺) |

| 171 | [M - H₂O]⁺ | Loss of one water molecule |

| 158 | [M - CH₂OH]⁺ | Loss of hydroxymethyl group |

| 153 | [M - 2H₂O]⁺ | Loss of two water molecules |

| 140 | [M - H₂O - CH₂OH]⁺ | Loss of water and hydroxymethyl group |

| 83 | [C₅H₉N]⁺ | Fragment of the pyrrolizidine core |

Infrared (IR) and UV/Visible Spectroscopy for Functional Group Identification

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds in a molecule when it absorbs infrared radiation. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to its alcohol and amine functionalities. youtube.com The lack of a carbonyl (C=O) group means the characteristic strong absorption around 1700 cm⁻¹ would be absent. youtube.com

Key expected absorption bands in the IR spectrum of this compound are detailed in the table below.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3600 - 3200 (broad) | O-H (Alcohol) | Stretching |

| 3300 - 3000 | N-H (Amine, if secondary) | Stretching |

| 2960 - 2850 | C-H (Alkane) | Stretching |

| 1300 - 1000 | C-N (Amine) | Stretching |

| 1260 - 1000 | C-O (Alcohol) | Stretching |

UV/Visible Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, which are parts of a molecule with π-systems or non-bonding valence electrons that can absorb energy in the UV or visible range. This compound's structure lacks an extensive conjugated system or aromatic rings. Therefore, it is not expected to show significant absorption in the visible or near-UV range (200-800 nm). Any absorption would likely be weak and occur at the lower end of the UV spectrum (<220 nm), corresponding to n → σ* transitions of the amine and alcohol functional groups. mpg.denih.gov

X-Ray Crystallography for Absolute Stereochemistry Determination

While MS and IR/NMR spectroscopy can define the connectivity and functional groups of a molecule, determining its precise three-dimensional arrangement and absolute stereochemistry requires a more definitive technique. For this compound, this was accomplished using single-crystal X-ray crystallography.

This powerful analytical method involves directing X-rays onto a well-ordered crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed three-dimensional map of the electron density within the crystal can be generated. This map allows for the precise determination of atomic positions, bond lengths, and bond angles.

Crucially, for a chiral molecule like this compound, X-ray crystallography can establish the absolute configuration of each stereocenter. The structure of this compound, a polyhydroxylated pyrrolizidine alkaloid, was first reported in 1988 after it was isolated from the plant Alexa leiopetala. Its absolute configuration was unequivocally determined using X-ray crystallography, revealing it to be (1R, 2R, 3R, 7S, 8S)-3-hydroxymethyl-1,2,7-trihydroxypyrrolizidine. kib.ac.cnkib.ac.cn This was a landmark finding, as this compound was the first example of a pyrrolizidine alkaloid discovered with a hydroxymethyl group at the C-3 position. kib.ac.cn

Integrated Analytical Platforms for this compound Characterization

The complete and unambiguous characterization of a novel natural product like this compound is rarely accomplished with a single technique. Instead, it requires an integrated platform of complementary analytical methods. Each method provides a different piece of the structural puzzle, and their combined data allows for a comprehensive and confident structure elucidation.

The typical workflow for characterizing this compound involves:

Isolation and Purification: Initial separation from the natural source (Alexa leiopetala) using chromatographic techniques to obtain a pure sample.

Preliminary Analysis: UV-Vis spectroscopy is used to check for the presence of chromophores, while initial mass spectrometry provides the molecular weight and elemental formula (via high-resolution MS).

Functional Group Identification: FTIR spectroscopy is employed to identify key functional groups, such as the multiple hydroxyl groups and the tertiary amine present in this compound.

Connectivity and Relative Stereochemistry: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMQC) is used to determine the carbon-hydrogen framework, establishing how the atoms are connected and providing information about the relative stereochemistry of the hydroxyl and hydroxymethyl groups.

Absolute Stereochemistry: Finally, single-crystal X-ray crystallography provides the definitive 3D structure, confirming the connectivity and establishing the absolute configuration of all chiral centers, as was done for this compound. kib.ac.cnkib.ac.cn

This integrated approach, where the data from each technique corroborates and builds upon the others, is the gold standard in chemical characterization, ensuring the final proposed structure is accurate and unambiguous.

Synthetic Strategies and Methodologies for Alexine and Its Stereoisomers

Retrosynthetic Analyses of Alexine and Complex Polyhydroxylated Pyrrolizidines

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. researchgate.netnih.govresearchgate.net This process helps to identify key bond disconnections and strategic intermediates, thereby illuminating potential synthetic pathways. researchgate.netnih.gov

For a complex molecule like (+)-alexine, the retrosynthetic analysis typically begins by simplifying the bicyclic pyrrolizidine (B1209537) core. A common disconnection strategy involves breaking the bond that forms the second ring, revealing a functionalized monocyclic pyrrolidine (B122466) precursor. nih.govyoutube.com This approach simplifies the target to a more manageable, substituted pyrrolidine, which contains the majority of the stereocenters.

Further analysis of the pyrrolidine intermediate leads to several possible approaches:

Disconnection to Acyclic Precursors: The pyrrolidine ring itself can be disconnected to reveal an acyclic amino alcohol or amino aldehyde chain. This strategy is central to methods like the [3+2] annulation, where an amino aldehyde fragment is combined with a three-carbon component to construct the pyrrolidine ring in a convergent manner. libretexts.orgnih.gov

Tracing back to Chiral Pool Synthons: The stereochemically rich pyrrolidine can be traced back to a chiral starting material, such as a carbohydrate or an amino acid. nih.govwikipedia.org For instance, the polyol chain of this compound logically suggests a carbohydrate precursor like an arabinose derivative. nih.gov A retrosynthetic plan starting from a pyranoside, for example, would involve transformations like ring-opening, amination, and subsequent cyclizations to form the required bicyclic system. nih.govresearchgate.net

A representative retrosynthetic analysis for (+)-alexine is illustrated below, highlighting key disconnections and potential starting materials.

Figure 1: Representative Retrosynthetic Analysis of (+)-Alexine

This diagram illustrates several high-level retrosynthetic strategies for (+)-Alexine, breaking it down into key intermediates and starting materials discussed in subsequent sections.

This analytical framework allows chemists to devise and compare multiple synthetic routes, assessing them for efficiency, stereocontrol, and practicality. researchgate.net

Chiral Pool-Based Synthetic Routes

Chiral pool synthesis is a highly effective strategy that utilizes abundant, enantiomerically pure natural products as starting materials. nih.govnih.gov This approach leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product, often simplifying the synthesis significantly. wikipedia.orgwikipedia.org For this compound, with its multiple hydroxyl groups, carbohydrates and amino acids are logical and common choices from the chiral pool. researchgate.net

Carbohydrates are ideal starting materials for polyhydroxylated alkaloids due to their inherent chirality and dense oxygenation patterns. Several total syntheses of this compound and its stereoisomers have been accomplished using carbohydrate-derived synthons.

A notable synthesis of (+)-alexine was achieved starting from a derivative of D-arabinose. nih.gov The first asymmetric synthesis reported by Yoda and co-workers utilized a key lactam intermediate derived from 2,3,5-tri-O-benzyl-β-arabinofuranose. nih.gov This approach capitalizes on the existing stereochemistry of the sugar to construct the densely functionalized pyrrolidine core.

A more general and flexible strategy for synthesizing various polyhydroxylated pyrrolizidines has been developed from commercially available pyranosides, such as methyl α-D-glucopyranoside. nih.govresearchgate.net This methodology involves a sequence of key transformations:

One-pot Conversion: A halopyranoside is converted into a divinylamine through a simultaneous zinc reduction and reductive amination. researchgate.net

Ring-Closing Metathesis (RCM): After protection of the amine, an RCM reaction forms a multifunctional eight-membered ring. researchgate.net

Transannular Cyclization: The eight-membered ring intermediate undergoes an internal SN2 cyclization to form the final pyrrolizidine skeleton. researchgate.net

Final Functionalization: Dihydroxylation of the remaining double bond and deprotection yields the target tetrahydroxylated pyrrolizidines. researchgate.net

This modular approach allows for the synthesis of a wide range of stereoisomers by simply choosing the appropriate starting carbohydrate, demonstrating the power and versatility of the chiral pool strategy. nih.gov

Table 1: Examples of Carbohydrate-Derived Synthons in Pyrrolizidine Synthesis

| Starting Material | Key Intermediate Type | Target Alkaloid Family | Reference |

|---|---|---|---|

| D-Arabinose | Polyhydroxylated Lactam | (+)-Alexine | nih.gov |

| Methyl α-D-glucopyranoside | Divinylamine / 8-membered Ring | Polyhydroxylated Pyrrolizidines | nih.govresearchgate.net |

Amino acids represent another major category of the chiral pool, providing enantiopure building blocks containing a nitrogen atom, which is essential for alkaloid synthesis. wikipedia.org L-Pyroglutamic acid, a cyclized derivative of L-glutamic acid, is a particularly useful synthon due to its rigid bicyclic structure and available functional groups. youtube.com

While a direct total synthesis of this compound from pyroglutamic acid has not been extensively detailed in primary literature, the synthetic utility of this chiral building block is well-established for related structures. A general strategy would involve:

Reduction and Ring Opening: The lactam of pyroglutamic acid can be reduced to a pyrrolidine. The ester function can be reduced to a primary alcohol, providing a handle for further C-C bond formation.

Functional Group Interconversion: The resulting hydroxymethyl pyrrolidine can be elaborated. For instance, the alcohol can be converted into an electrophilic or nucleophilic group to build the side chain necessary for the second ring closure.

Annulation: The functionalized pyrrolidine would then undergo a cyclization reaction to form the bicyclic pyrrolizidine core of this compound.

Similarly, glutamine, the precursor to glutamic acid and pyroglutamic acid, serves as a fundamental building block in nitrogen metabolism and can be envisioned as a starting point. Its conversion to intermediates like L-glutamate semialdehyde is a known biological pathway for producing proline, demonstrating the feasibility of forming five-membered nitrogen heterocycles from this amino acid.

The synthesis of pyrrolizidine alkaloids from (S)-malic acid, which shares stereochemical features with amino acids like aspartic acid, has also been reported, further highlighting the utility of chiral acid derivatives in constructing these complex targets.

Asymmetric Total Synthesis Approaches

In contrast to chiral pool methods, asymmetric total synthesis builds the target molecule from simple, often achiral precursors. Chirality is introduced and propagated using powerful stereoselective reactions, offering high flexibility and the ability to synthesize unnatural stereoisomers for biological studies.

Annulation reactions, which form a new ring onto a pre-existing structure, are powerful tools for constructing heterocyclic systems. For the synthesis of the pyrrolidine ring of this compound, [3+2] annulation reactions are particularly effective. libretexts.org

A highly efficient total synthesis of (+)-alexine was developed utilizing a stereoselective [3+2] annulation as the key step. libretexts.org This strategy involves the reaction between an N-tosyl-α-amino aldehyde and a 1,3-bis(silyl)propene. This reaction constructs the polyhydroxylated pyrrolidine subunit with excellent control over the stereochemistry. This approach is highly convergent and avoids many of the protecting-group manipulations often required in carbohydrate-based syntheses. libretexts.org

The general mechanism of phosphine-catalyzed [3+2] annulation involves the reaction of an allylic compound with an imine, leading to functionalized 3-pyrrolines. These intermediates are valuable for the synthesis of various alkaloids. The versatility of annulation strategies allows for tunable protocols to access not only five-membered pyrrolidines but also six-membered piperidines by modifying reaction conditions and reagents.

Table 2: Key Features of the [3+2] Annulation Strategy for (+)-Alexine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Key Reactants | N-Tosyl-α-amino aldehyde and 1,3-bis(silyl)propene | libretexts.org |

| Ring Formed | Polyhydroxylated pyrrolidine core | libretexts.org |

| Stereocontrol | High stereoselectivity achieved in the annulation step | libretexts.org |

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product. It combines a fast, reversible racemization of the starting material with a slower, irreversible, and stereoselective reaction. This allows the less reactive enantiomer to continuously convert into the more reactive one, theoretically enabling a 100% yield of the desired product.

This methodology has been successfully applied to the asymmetric synthesis of (+)-alexine. nih.gov The key step is the asymmetric transfer hydrogenation (ATH) of a racemic γ-alkenyl-β-keto-α-amido ester, which proceeds via a DKR protocol. youtube.com

The process typically uses a ruthenium catalyst complexed with a chiral diamine ligand, such as (S,S)-DPAE or (S,S)-Ts-DPEN, and formic acid/triethylamine as the hydrogen source. nih.gov The catalyst selectively reduces the keto group of one enantiomer of the substrate, while the other enantiomer rapidly racemizes under the reaction conditions. This provides the desired anti-α-amido-β-hydroxy ester with high diastereo- and enantioselectivity. nih.gov This intermediate is then cyclized and further transformed to afford (+)-alexine. This ATH/DKR strategy offers an efficient and highly selective route to key chiral intermediates for this compound synthesis.

Nitrogen-Directed Stereoselective Epoxidations

Nitrogen-directed epoxidation is a powerful strategy for installing epoxide functionalities with high diastereoselectivity, guided by the stereochemical influence of a nearby nitrogen atom. In the context of synthesizing hydroxylated alkaloids like this compound, this method is crucial for controlling the stereochemistry of key intermediates.

The directing effect typically involves an allylic amine. The nitrogen atom, often in its protonated ammonium (B1175870) form, directs the epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to one face of the double bond. nih.govacs.org This directionality is believed to arise from hydrogen bonding between the ammonium group and the oxidant, which positions the peroxyacid for a diastereoselective attack on the alkene. acs.org The stereochemical outcome can be highly dependent on the nature of the nitrogen substituents; for instance, secondary amines (N-H) often provide higher diastereoselectivity than tertiary amines due to their hydrogen-bond donating capability. nih.gov

In a total synthesis of (+)-alexine, a stereoselective epoxidation was employed on an advanced intermediate. nih.gov Specifically, a vanadium-catalyzed epoxidation of a hydroperoxy alcohol intermediate yielded an anti-epoxide as the sole detectable isomer, demonstrating the high degree of stereocontrol achievable with this method. nih.gov This step was critical for establishing the correct relative stereochemistry required for the final cyclization to the pyrrolizidine core.

Tandem Aza-Cope Rearrangement-Mannich Cyclization Strategies

The tandem aza-Cope rearrangement-Mannich cyclization is a robust and elegant method for the construction of substituted pyrrolidine rings, which form the core of the this compound structure. nih.govacs.org This reaction cascade rapidly builds molecular complexity from relatively simple acyclic or monocyclic precursors. acs.org

This tandem reaction is characterized by its mild conditions and high diastereoselectivity, making it highly valuable in natural product synthesis. nih.gov While its application has been extensively demonstrated for various alkaloids like strychnine (B123637) and crinine, it serves as a powerful conceptual blueprint for assembling the 3-acylpyrrolizidine skeleton that is central to the this compound family. nih.govacs.org The ability to generate complex, stereodefined cyclic amines makes this strategy a cornerstone in the synthetic chemist's toolbox for targeting pyrrolizidine alkaloids.

Transannular Cyclization Tactics

Transannular cyclization offers a powerful approach to construct the bicyclic pyrrolizidine framework of this compound from a larger, monocyclic precursor. This strategy involves forming the five-membered rings of the final product by creating a bond across a medium-sized ring, typically an eight-membered azocycle.

A notable application of this tactic in the synthesis of this compound-family alkaloids involves a tandem ring-closing metathesis (RCM) and transannular cyclization sequence. umich.edunih.gov The key steps are:

Formation of an Azacyclooctene: A suitable acyclic diene precursor containing a nitrogen atom is subjected to ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs' catalyst) to form an eight-membered azacyclooctene ring. nih.gov

Stereoselective Epoxidation: The double bond within the azacyclooctene is then epoxidized with high stereoselectivity. The facial selectivity of this epoxidation is crucial for setting the stereochemistry of the final product. umich.edu

Transannular Cyclization: The final step involves the intramolecular, nucleophilic attack of the ring nitrogen onto one of the epoxide carbons. This attack is typically promoted by basic hydrolysis of a protecting group on the nitrogen (such as an oxazolidinone), which unmasks the amine nucleophile. The subsequent ring-opening of the epoxide by the amine closes the bicyclic pyrrolizidine skeleton in a single, stereospecific step. umich.edunih.gov

This methodology proved effective in the synthesis of (+)-australine, a close stereoisomer of this compound. nih.gov The strategy allows for the unambiguous setting of hydroxyl configurations in the final pyrrolizidine structure based on the stereochemistry of the epoxide intermediate. umich.edu

Reductive Double Cyclization of Azido-Epoxides

The reductive double cyclization of a linear precursor containing an azide (B81097), an epoxide, and another electrophilic site is a highly effective method for assembling the two rings of the pyrrolizidine system in a single transformation. This strategy has been successfully applied to the synthesis of several this compound stereoisomers. nih.gov

The general approach involves a carefully constructed linear substrate, often derived from a carbohydrate like L-xylose. nih.govmdpi.com This precursor is designed to have a terminal azide group and an epoxide. A third functional group, typically a tosylate, serves as a second electrophilic site for cyclization.

The key transformation is initiated by the reduction of the azide, commonly via catalytic hydrogenation. The resulting amine is not isolated but immediately engages in a tandem cyclization sequence: nih.govmdpi.com

The newly formed amine performs an intramolecular nucleophilic attack to open the epoxide ring, forming the first five-membered (pyrrolidine) ring.

The hydroxyl group generated from the epoxide opening then attacks the second electrophilic center (the tosylate), closing the second five-membered ring to complete the bicyclic pyrrolizidine core.

This powerful one-pot process was instrumental in the total syntheses of (+)-australine and (–)-7-epithis compound, demonstrating its utility in accessing the this compound family of alkaloids. nih.gov

Stereoselective Nucleophilic Additions to α-Amino Aldehydes

The stereoselective addition of nucleophiles to α-amino aldehydes is a fundamental and widely used strategy for building the carbon skeleton of this compound and its derivatives. umich.edu This approach allows for the controlled installation of new stereocenters adjacent to the nitrogen-bearing carbon. The stereochemical outcome of the nucleophilic attack is governed by the existing stereocenter at the α-position. umich.edu

Control of diastereoselectivity can often be predicted by established models:

Felkin-Anh Model: In the absence of chelating groups, the nucleophile attacks the carbonyl face opposite the largest substituent to minimize steric hindrance. umich.edu

Chelation Control: When a suitable Lewis acid is present, it can coordinate to both the aldehyde's oxygen and the nitrogen of the amino group (or a protecting group), forming a rigid cyclic intermediate. This forces the nucleophile to attack from a specific, less-hindered face of the chelate ring. umich.edu

This methodology has been a key step in several total syntheses of (+)-alexine. For instance, a chelation-controlled addition of vinylmagnesium bromide to an α-amino aldehyde intermediate was used to install a crucial hydroxyl group with the correct stereochemistry. nih.gov The versatility of this reaction allows for the introduction of various side chains, making it a powerful tool for constructing the diverse stereoisomers within the this compound family.

Synthesis of this compound Stereoisomers and Derivatives

The rich stereochemical diversity of the this compound family has prompted extensive synthetic efforts toward its various isomers. These syntheses are critical for confirming absolute configurations and for structure-activity relationship studies.

Enantioselective and Diastereoselective Synthesis of this compound Epimers

The synthesis of specific this compound epimers requires precise control over multiple stereocenters. Various strategies have been developed to access these distinct stereoisomers.

| Stereoisomer | Key Synthetic Strategy | Starting Material (Example) | Reference(s) |

| (+)-Alexine | Asymmetric transfer hydrogenation / Dynamic kinetic resolution; Stereoselective epoxidation | Racemic α-amino-β-keto ester | , nih.gov |

| (–)-7-epi-Alexine | Reductive double-cyclization of azido-epoxide; Oxazine cleavage and diastereoselective allylation | L-Xylose; Chiral 1,3-oxazine | nih.gov, |

| (+)-1-epithis compound | X-ray crystallography established the absolute configuration as (1S,2R,3R,7S,7aS). Synthesis often involves multi-step routes from chiral pool starting materials. | D-Glucose | nih.gov |

| 1,7-diepithis compound | Synthesis has been reported, often involving strategic inversions of stereocenters from common intermediates. | D-Glucose derivative | |

| (+)-1,7a-diepithis compound | Tandem nitroalkene cycloaddition strategies have been employed. | L-Gluconolactone | umich.edu |

(-)-7-epi-Alexine: A successful synthesis was achieved via the reductive double-cyclization of an azido (B1232118) epoxy tosylate derived from L-xylose. nih.gov Another route utilized a chiral 1,3-oxazine intermediate, which underwent ring cleavage and subsequent diastereoselective allylation of the resulting pyrrolidine aldehyde to construct the target molecule.

(+)-1-epithis compound: The absolute and relative configurations of this isomer have been definitively established through X-ray crystallographic analysis. nih.gov Syntheses typically build upon chiral starting materials like D-glucose, using a sequence of functional group manipulations and cyclizations to achieve the desired stereochemical arrangement.

1,7a-diepithis compound: The synthesis of this stereoisomer, also known as 7-epiaustraline, has been reported from L-gluconolactone. umich.edumdpi.com These routes often involve complex multi-step sequences to control the orientation of the hydroxyl groups and the stereochemistry at the bridgehead position.

Preparation of Ring-Expanded Analogs (e.g., Homothis compound, Homoaustraline)

The synthesis of ring-expanded this compound analogs, such as homothis compound and its stereoisomer homoaustraline, provides valuable insight into the structure-activity relationships of polyhydroxylated indolizidine alkaloids. These analogs are characterized by a seven-membered perhydroazepine ring instead of the six-membered ring found in this compound, a structural modification that presents distinct synthetic hurdles.

A prominent strategy for the synthesis of these analogs involves the careful construction of the bicyclic core. One approach to (+)-homoaustraline, for instance, employs an intramolecular reductive amination as a key step to form the perhydroazepine ring. This multi-step synthesis also utilizes a stereoselective allylation to set the crucial stereocenter at the C-8a position.

Alternative methodologies have focused on different ring-forming strategies. The use of a diastereoselective addition of a Grignard reagent to a cyclic nitrone has been successful in creating the pyrrolizidine core. Following this, ring-closing metathesis (RCM) is employed to efficiently construct the seven-membered azepane ring, demonstrating the versatility of RCM in accessing these larger ring systems.

Synthetic Routes to Chemically Modified this compound Derivatives (e.g., Fluorinated Analogs)

The strategic incorporation of fluorine into the this compound scaffold is a key area of research aimed at modulating biological activity. Fluorine's unique properties can enhance metabolic stability and alter binding affinities.

The synthesis of fluorinated this compound derivatives often requires specialized fluorinating reagents and strategies. For example, the synthesis of 3-fluoro-alexine can be achieved by using a fluorinated building block that is then carried through the synthetic sequence. Reagents such as diethylaminosulfur trifluoride (DAST) are often used for such nucleophilic fluorinations, where achieving the correct stereochemistry is a significant challenge. The diastereoselectivity of such reactions is highly dependent on the substrate and reaction conditions. cuny.edu

The synthesis of 2-deoxy-2-fluoro-alexine represents another important modification. bohrium.com A common strategy involves the regioselective opening of an epoxide precursor with a fluoride (B91410) source. bohrium.com This step is critical for establishing the stereochemistry at the C-2 position. Another approach involves the syn-addition of an electrophilic N-F reagent, such as Selectfluor™, to a glycal, which can then be converted to the desired 2-deoxy-2-fluoro sugar derivative. bohrium.com These fluorinated carbohydrate intermediates are then elaborated to form the final bicyclic this compound structure. bohrium.com

Comparative Analysis of Synthetic Efficiencies and Stereocontrol Mechanisms

| Synthetic Strategy | Key Reactions | Typical Overall Yield | Stereocontrol Mechanism |

| Asymmetric Reductive Amination | Sharpless asymmetric epoxidation, intramolecular reductive amination | Low to Moderate | Reagent and substrate-controlled |

| Chiral Pool Synthesis | Derivatization of sugars (e.g., D-glucose) | Variable | Use of inherent chirality of starting material |

| Nitrone Cycloaddition | 1,3-dipolar cycloaddition | Moderate | Diastereoselective addition |

| ATH/DKR Protocol | Asymmetric transfer hydrogenation/Dynamic kinetic resolution | Moderate to Excellent | Catalyst-controlled enantioselectivity |

Nitrone cycloaddition reactions have proven effective for building the core ring system with good diastereoselectivity. More recently, protocols involving asymmetric transfer hydrogenation (ATH) and dynamic kinetic resolution (DKR) have been applied to the synthesis of (+)-alexine, achieving high levels of chemo-, diastereo-, and enantioselectivity with moderate to excellent yields. nih.gov This highlights the power of modern catalytic methods in achieving efficient and highly selective syntheses.

Stereocontrol is paramount in all syntheses. Early strategies relied heavily on substrate control, where existing stereocenters dictate the formation of new ones. However, the development of powerful asymmetric catalysts has enabled more direct and efficient control over the stereochemical outcome of key bond-forming reactions.

Principles of Green Chemistry in this compound Synthesis

Applying the principles of green chemistry to the complex, multi-step synthesis of natural products like this compound is a growing priority in the chemical community. The goal is to design processes that are more sustainable and environmentally benign. yale.edunih.gov

Key green chemistry principles relevant to this compound synthesis include:

Prevention : Designing syntheses to prevent waste generation is preferable to treating waste after it has been created. yale.edunih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the starting materials and reagents into the final product. yale.edunih.gov Catalytic reactions, such as ring-closing metathesis, are inherently more atom-economical than stoichiometric reactions. youtube.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. yale.edu Catalysts are used in small amounts and can often be recycled, significantly reducing waste. youtube.com The use of asymmetric catalysts, as seen in ATH/DKR protocols, exemplifies this principle. nih.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided where possible, as these steps require additional reagents and generate waste. yale.edunih.gov

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives whenever possible. yale.edunih.gov

While the total synthesis of this compound remains a complex undertaking, the increasing adoption of catalytic methods, one-pot procedures, and a focus on step-economy are positive trends. Future innovations will likely continue to improve the efficiency and sustainability of these synthetic routes.

Biological Activities and Mechanistic Investigations of Alexine and Its Analogs

Glycosidase Inhibition Profiling

Alexine and its analogs are recognized as members of the polyhydroxy alkaloid class of glycosidase inhibitors. nih.gov Their efficacy and specificity are dictated by their stereochemistry and the structural arrangement of their hydroxyl groups, which mimic the transition state of the natural substrate of the enzyme.

The inhibitory activity of this compound and its stereoisomers has been evaluated against a range of glycosidases. The potency and specificity of inhibition are highly dependent on the specific stereoconfiguration of the alkaloid and the source of the enzyme.

Australine (B55042), a naturally occurring stereoisomer of this compound, has been identified as a powerful inhibitor of amyloglucosidase, which is an α-glucosidase. researchgate.net It acts as a competitive inhibitor for this enzyme. researchgate.net Furthermore, Australine has been shown to inhibit the glycoprotein (B1211001) processing enzyme α-glucosidase I. researchgate.net This inhibition is a key factor in its antiviral activity. Compared to the well-known glucosidase inhibitor castanospermine (B190763), australine is considered a weaker inhibitor, with significantly higher concentrations required to achieve the same level of inhibition. researchgate.net

The antiviral effects of 7,7a-diepithis compound, another stereoisomer, have been correlated with its inhibitory action against purified pig kidney α-glucosidase I. researchgate.net While detailed inhibitory data for this compound itself against a broad panel of glycosidases is not as extensively documented as for its isomer Australine, the available research points to the family of this compound and its stereoisomers as significant glycosidase inhibitors.

Table 1: Glycosidase Inhibition by this compound and its Stereoisomers

| Compound | Target Glycosidase | Type of Inhibition | Potency | Source |

|---|---|---|---|---|

| Australine | Amyloglucosidase (α-glucosidase) | Competitive | Effective inhibitor | researchgate.net |

| Australine | α-Glucosidase I | - | Inhibitor | researchgate.net |

| 7,7a-diepithis compound | α-Glucosidase I (pig kidney) | - | Correlates with antiviral activity | researchgate.net |

The relationship between the chemical structure of this compound-related compounds and their biological activity is a critical area of investigation for the development of more potent and selective inhibitors.

A key structural feature influencing inhibitory activity is the stereochemistry at the C-7a bridgehead carbon. This compound and its stereoisomer Australine differ only in the configuration at this position, which contributes to their distinct inhibitory profiles. nih.gov this compound is unique among this group of alkaloids as it is the only one isolated to date that possesses an α-bridgehead proton. nih.gov

Further SAR studies have explored the impact of modifying the hydroxyl groups. For instance, the synthesis of C-7-fluorinated derivatives of Australine and 7-epi-australine has provided significant insights. The introduction of fluorine at the C-7 position was found to enhance the inhibitory activity against α-glucosidase from Aspergillus niger. researchgate.netfigshare.com This finding is noteworthy as it represents a rare example where the substitution of a hydroxyl group with fluorine increases the inhibitory potency against a glycosidase. researchgate.netnih.gov Conversely, the enantiomers of these fluorinated derivatives showed no inhibitory activity, highlighting the strict stereochemical requirements for enzyme binding. researchgate.netfigshare.comnih.gov

The inhibitory action of this compound and its analogs is largely attributed to their ability to act as transition state analogues. Glycosidases function by catalyzing the hydrolysis of glycosidic bonds, a process that proceeds through a positively charged transition state that has significant oxocarbenium ion character.

Polyhydroxy alkaloids like this compound are structural mimics of the protonated form of the sugar moiety in this transition state. Their nitrogen atom, being protonated at the acidic pH often found in the enzymatic active site, can mimic the positive charge of the oxocarbenium ion. This, combined with the stereospecific arrangement of their hydroxyl groups which correspond to those of the natural carbohydrate substrate, allows them to bind with high affinity to the enzyme's active site, thus blocking the access of the natural substrate and inhibiting the enzyme. The model for β-glucosidase inhibition, for example, involves two key carboxylic acid residues in the active site that are responsible for the generation and stabilization of the glycosyl cation intermediate, a state that inhibitors like the calystegines (structurally related polyhydroxy alkaloids) are thought to mimic. nih.gov

The stereochemical configuration of the hydroxyl groups and the bridgehead proton in the pyrrolizidine (B1209537) ring system of this compound and its isomers plays a crucial role in determining their specificity and potency as glycosidase inhibitors.

This compound and Australine are stereoisomers that differ in the stereochemistry at the C-7a position. nih.gov This seemingly minor structural difference can lead to significant variations in their inhibitory activities against different glycosidases. For instance, while Australine is a known potent inhibitor of amyloglucosidase, the detailed inhibitory profile of this compound itself is less characterized in comparative studies. researchgate.net

A study investigating the anti-HIV-1 activity of this compound and four of its stereoisomers isolated from Castanospermum australe revealed that only 7,7a-diepithis compound showed significant activity by restricting virus growth, with an IC50 of 0.38 mM. researchgate.net This antiviral effect was directly linked to its ability to inhibit α-glucosidase I. This demonstrates a clear differential biological activity among the stereoisomers. The naming convention itself can be complex, with some isomers of Australine being referred to as epi-alexines, such as 1-epi-australine (also known as 1,7a-di-epi-alexine) and 3-epi-australine (3,7a-di-epi-alexine), further underscoring the focus on the varied stereochemistry within this alkaloid family. nih.gov

Antiviral Properties and Associated Pathways (e.g., Anti-HIV Activity)

The potential of pyrrolizidine alkaloids, including this compound and its stereoisomers, as antiviral agents has been a subject of scientific inquiry. researchgate.net This activity is often linked to their ability to inhibit host-cell glycosidases that are essential for the proper folding and processing of viral glycoproteins.

A significant finding in this area is the investigation of this compound and its stereoisomers for inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). researchgate.net In a study, this compound and four of its stereoisomers were tested, with 7,7a-diepithis compound being the only one to exhibit notable anti-HIV-1 activity, showing an IC50 of 0.38 mM. researchgate.net

The mechanism behind this antiviral effect is associated with the inhibition of α-glucosidase I. researchgate.net This host enzyme is located in the endoplasmic reticulum and plays a critical role in the N-linked glycosylation pathway of viral envelope glycoproteins, such as the HIV-1 precursor glycoprotein gp160. By inhibiting α-glucosidase I, 7,7a-diepithis compound disrupts the proper folding and maturation of gp160, which is necessary for the formation of infectious viral particles. researchgate.net This mode of action is shared with other glycosidase-inhibiting alkaloids like castanospermine. researchgate.net

Anti-Inflammatory Effects and Modulatory Mechanisms

While the inhibitory effects of this compound on glycosidases and its resulting antiviral properties have been the subject of several studies, there is a notable lack of information in the available scientific literature regarding any direct anti-inflammatory or immunomodulatory effects of this compound or its close analogs. Research on the anti-inflammatory properties of other alkaloids, such as (-)-cassine, has shown that they can modulate inflammatory pathways, for example, by inhibiting cyclooxygenase-2, MAPK/ERK phosphorylation, and the transcription factor NF-κB. nih.gov However, similar mechanistic studies for this compound have not been reported.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Based on the available scientific literature, there is currently no specific information detailing the antioxidant capacity or free radical scavenging mechanisms of the chemical compound this compound or its analogs. Research has primarily focused on other biological activities of this compound.

Antineoplastic Potentials and Cellular Interventions

This compound has demonstrated significant potential as an antineoplastic agent through various cellular intervention mechanisms. Its activity against cancer cells has been a subject of focused research, revealing its ability to inhibit proliferation, induce programmed cell death, and interfere with the cell cycle.

This compound and its analogs have been shown to inhibit the proliferation of various cancer cells. Studies have demonstrated that this compound can cause growth arrest in lung cancer cells. researchgate.netnih.gov The development of this compound analogs has been a strategy to enhance this anti-proliferative activity. For instance, analogs designated as AX-4 and AX-7 have been identified as effective in limiting the growth of lung cancer cells. nih.gov The half-maximal inhibitory concentration (IC50) for this compound in inhibiting H1299 lung cancer cell proliferation was determined to be 2.5 μM in a WST assay. nih.gov

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Alexidine (B1196660) dihydrochloride (B599025) is recognized as an apoptosis-stimulating agent that initiates this process by activating the intrinsic mitochondrial pathway. nih.govbenthamdirect.com The key molecular target for this action is PTPMT1 (protein tyrosine phosphatase, mitochondrial 1), a phosphatase located in the mitochondria. researchgate.netnih.gov By inhibiting PTPMT1, this compound induces mitochondrial damage, which is a critical step in triggering apoptosis. nih.gov This has been observed in various cancer cell lines, including those from pancreatic adenocarcinomas. nih.gov

This compound and its analogs interfere with the normal progression of the cell cycle in cancer cells, another key aspect of its antineoplastic potential. Treatment with alexidine dihydrochloride has been found to inhibit the cell cycle in pancreatic cancer cell lines. nih.govbenthamdirect.com Specifically, studies have shown that this compound can cause cell cycle arrest at different phases. In pancreatic cancer cells, treatment with alexidine resulted in an arrest at the G2/M phase. researchgate.net This arrest may be linked to the increased expression of proteins like p21 and p53. researchgate.net In other studies involving lung cancer cells, this compound and its analogs, AX-4 and AX-7, were found to induce a G1/G0 cell-cycle arrest in a dose-dependent manner. nih.gov This arrest was accompanied by a corresponding decrease in the percentage of cells in the S phase. nih.gov

Neuropharmacological Activity and Neurotransmitter Pathway Modulation (e.g., Acetylcholine (B1216132) Receptor Affinity)

Current scientific literature does not provide specific details regarding the neuropharmacological activity of this compound or its modulation of neurotransmitter pathways, including any potential affinity for acetylcholine receptors.

In Vitro and In Vivo Models for Biological Activity Assessment

The biological activities of this compound and its analogs have been evaluated using a variety of in vitro and in vivo models.

In Vitro Models

Cancer Cell Lines: A significant portion of the research on this compound's antineoplastic effects has been conducted using various human cancer cell lines. These include pancreatic adenocarcinoma cell lines such as Panc-1, MIA PaCa-2, AsPC-1, and Psn-1. nih.gov Lung cancer cell lines, for instance H1299, have also been utilized to study the effects of this compound and its analogs on cell proliferation and cycle arrest. nih.gov

Mechanism-Specific Assays: To elucidate the mechanisms of action, specific in vitro assays have been employed. The inhibition of the PTPMT1 enzyme by this compound was quantified using in vitro phosphatase assays. researchgate.net Apoptosis has been assessed through methods like the detection of Annexin V, measurement of multicaspase activity, and analysis of mitochondrial depolarization. nih.gov

In Vivo Models

Animal Models: The biological activity and tolerability of this compound and its analogs have been assessed in animal models. For example, the in vivo tolerability and pharmacokinetic properties of the this compound analogs AX-4 and AX-7 have been studied in mice. nih.gov These studies are crucial for determining the potential for further development as therapeutic agents.

Comparative Biological Activities with Other Pyrrolizidine Alkaloids and Iminosugars

The biological activities of this compound and its analogs are best understood in the context of other structurally related glycosidase inhibitors. This includes other pyrrolizidine alkaloids and various classes of iminosugars. The inhibitory potency and selectivity of these compounds against different glycosidases are often compared to elucidate structure-activity relationships and to guide the design of new therapeutic agents.

Pyrrolizidine alkaloids that function as glycosidase inhibitors are structurally characterized by a fused bicyclic system of two pyrrolidine (B122466) rings sharing a nitrogen atom at the bridgehead. nih.gov this compound, along with its stereoisomer australine, represents a key member of this group, differing in the stereochemistry at the C-7a bridgehead carbon. nih.gov This structural variance, along with the number and orientation of hydroxyl groups, significantly influences their interaction with the active sites of glycosidase enzymes.

Iminosugars, on the other hand, are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This class includes well-studied inhibitors like swainsonine (B1682842) (an indolizidine alkaloid) and castanospermine, which serve as important benchmarks for evaluating the activity of newer compounds like this compound. nih.gov The inhibitory activity of these alkaloids can be highly specific; for instance, swainsonine is a potent inhibitor of α-mannosidase and Golgi mannosidase II, while castanospermine targets α- and β-glucosidases. nih.gov

The calystegines, another class of polyhydroxylated alkaloids (nortropanes), are also relevant for comparison. They are known to inhibit β-glucosidase and α-galactosidase, and comparative studies with these compounds help to understand the influence of different bicyclic scaffolds on glycosidase inhibition. nih.gov

The antiviral activity of this compound analogs has been a subject of investigation. For example, 7,7a-diepithis compound has demonstrated activity against the Human Immunodeficiency Virus (HIV-1). This effect is attributed to its ability to inhibit α-glucosidase I, a key enzyme in the glycoprotein processing pathway of the virus.

The following tables present a comparative overview of the inhibitory activities of this compound and related compounds against various glycosidases. It is important to note that the inhibitory concentration (IC₅₀) values are sourced from different studies and may have been determined using enzymes from various sources and under different assay conditions, which can influence the results.

Table 1: Comparative Glycosidase Inhibitory Activities of Pyrrolizidine Alkaloids

| Compound | Enzyme | Enzyme Source | IC₅₀ (µM) |

| This compound Analog | |||

| 7,7a-Diepithis compound | α-Glucosidase I | Pig Kidney | ~380 |

| Swainsonine & Analogs | |||

| Swainsonine | α-Mannosidase | Jack Bean | Potent Inhibitor |

| Swainsonine | Mannosidase II | - | Potent Inhibitor |

| 8-epi-L-Swainsonine | α-L-Rhamnosidase | Penicillium decumbens | 87 |

| (6R)-C-benzyl 8-epi-L-SWN | α-L-Rhamnosidase | Penicillium decumbens | 56 |

| Castanospermine & Analogs | |||

| Castanospermine | α-Glucosidase | - | Potent Inhibitor |

| Castanospermine | β-Glucosidase | - | Potent Inhibitor |

Data sourced from multiple studies and presented for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparative Glycosidase Inhibitory Activities of Iminosugars

| Compound | Enzyme | Enzyme Source | IC₅₀ (µM) |

| Broussonetine M & Analogs | |||

| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3 |

| Broussonetine M | β-Galactosidase | Bovine Liver | 2.3 |

| 10'-epi-Broussonetine M | β-Glucosidase | Bovine Liver | 0.8 |

| 10'-epi-Broussonetine M | β-Galactosidase | Bovine Liver | 0.2 |

| ent-Broussonetine M | α-Glucosidase | Rice | 1.2 |

| ent-Broussonetine M | Maltase | Rat Intestinal | 0.29 |

| Calystegines | |||

| Calystegine A₃ | β-Glucosidase | - | Inhibitor |

| Calystegine B₂ | β-Glucosidase | - | Inhibitor |

| Calystegine C₁ | α-Galactosidase | - | Inhibitor |

Data sourced from multiple studies and presented for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions. mdpi.com

Advanced Analytical Chemistry Methodologies for Alexine Research

Qualitative and Quantitative Analysis of Alexine in Complex Matrices

The foundational step in this compound research involves its accurate identification and measurement. This requires robust methods capable of handling intricate sample compositions and isolating the target analyte from interfering substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and other PAs. mdpi.com Methods are typically developed using reversed-phase (RP) columns, such as C18 or C8, which separate compounds based on their hydrophobicity. column-chromatography.combund.dewaters.com The development of these assays focuses on optimizing the mobile phase composition—often a gradient mixture of an aqueous solution (containing modifiers like formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile (B52724)—to achieve effective separation of this compound from other co-extracted compounds, including isomeric PAs. mdpi.comnih.govoup.com

Sample preparation is a critical preceding step, generally involving extraction with an acidified aqueous solution followed by a purification step using solid-phase extraction (SPE). lcms.czbund.denih.gov Cation-exchange SPE cartridges are frequently employed to selectively retain the basic alkaloid structures, which are then eluted, concentrated, and prepared for HPLC analysis. waters.comnih.gov This ensures that the final extract is clean, minimizing matrix effects and protecting the analytical column. lcms.cz For purity analysis, HPLC coupled with a Diode Array Detector (DAD) can be used, providing spectral information to aid in peak identification. mdpi.com The quantitative analysis relies on creating calibration curves from certified reference standards to determine the concentration of this compound in the sample. fao.org

Table 1: Example of HPLC Parameters for Pyrrolizidine (B1209537) Alkaloid Analysis This table presents typical conditions applicable for the analysis of this compound and related compounds.

| Parameter | Condition | Source |

| Column | ACQUITY BEH C18 (2.1 mm x 100 mm, 1.7 µm) | oup.com |

| Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium acetate (B1210297) | oup.com |

| Mobile Phase B | Methanol | oup.com |

| Flow Rate | 0.3 mL/min | oup.com |

| Column Temp. | 30 °C | oup.com |

| Injection Vol. | 3 µL | mdpi.com |

| Detector | Tandem Mass Spectrometer (MS/MS) or DAD | mdpi.comoup.com |

While chromatography is essential for separation, modern spectroscopic techniques provide the necessary sensitivity for detecting trace levels of this compound. UV-Visible (UV-Vis) spectroscopy is a fundamental detection method coupled with HPLC. nih.gov PAs exhibit characteristic UV absorbance, which allows for their detection, although this method may lack the specificity required for complex mixtures without excellent chromatographic separation. mdpi.comnih.gov

For highly sensitive and specific trace analysis, mass spectrometry (MS) is the detector of choice. lcms.cz Colorimetric methods have also been developed, but they are generally less specific and sensitive compared to MS-based techniques. acs.org Advanced techniques like laser-ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) are emerging for elemental analysis but are not standard for intact molecule detection like this compound. rsc.org The primary application for trace analysis remains the coupling of liquid chromatography with mass spectrometry (LC-MS). mdpi.com

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of this compound. These powerful combinations allow for the separation, identification, and quantification of the target compound and its related metabolites or degradation products in a single analytical run.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used with a tandem mass spectrometer (LC-MS/MS), is the most powerful and widely used technique for analyzing this compound and other non-volatile PAs. mdpi.comnih.gov This method offers high sensitivity and selectivity, allowing for the simultaneous detection of this compound and its N-oxide form. mdpi.com In metabolomic studies, LC-MS can profile the array of metabolites present in a biological sample, helping to understand how this compound is processed in an organism. nih.govresearchgate.netyoutube.com For degradation studies, high-resolution mass spectrometry (HRMS) coupled with UHPLC (Ultra-High-Performance Liquid Chromatography), such as Orbitrap MS, can be used to identify the chemical structures of unknown degradation products formed under various stress conditions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for PA analysis. nih.govresearchgate.net However, because PAs are generally not volatile, they require a chemical derivatization step before they can be analyzed by GC. nih.gov This adds complexity to sample preparation and is a key reason why LC-MS methods are now more commonly employed for PA analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel compounds and for studying metabolic pathways. nih.gov In the context of this compound, 1D (¹H, ¹³C) and 2D NMR experiments are used to determine the precise chemical structure of the isolated alkaloid. fao.orgrug.nl

Furthermore, NMR-based metabolomics can be applied to investigate the biosynthesis of this compound in plants. nih.gov By feeding plants with isotopically labeled precursors, researchers can trace the metabolic fate of the labels using NMR, thereby mapping the biosynthetic pathway. nih.gov This approach provides a dynamic view of how the complex pyrrolizidine core is assembled in nature. While less sensitive than MS, NMR is highly quantitative and non-destructive, making it uniquely suited for flux analysis and the identification of unknown metabolites in a complex mixture without the need for reference standards. nih.gov

Method Validation and Performance Characteristics (e.g., Accuracy, Precision, Limits of Detection)

To ensure that analytical results are reliable and fit for purpose, any method developed for the quantification of this compound must be rigorously validated. waters.com Method validation is the process of providing documented evidence that a procedure is suitable for its intended use. scilit.com Key performance characteristics are evaluated according to internationally recognized guidelines. nih.gov

Accuracy: This is a measure of the closeness of the analytical result to the true value. It is typically assessed through recovery studies, where a known amount of this compound is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (recovered) indicates the accuracy. Recovery values between 64.5% and 112.2% have been reported for multi-analyte PA methods. mdpi.com

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Reproducibility (Inter-day precision): The precision obtained between different laboratories or on different days with different analysts and equipment. For PA analysis, acceptable RSD values are typically below 15%. mdpi.comnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For modern LC-MS/MS methods, these limits for PAs can be very low, often in the range of micrograms per kilogram (µg/kg) of the sample. mdpi.comoup.com

Table 2: Example of Method Validation Performance Data for Pyrrolizidine Alkaloid Analysis using LC-MS/MS This table summarizes typical performance characteristics for methods used to analyze PAs like this compound in various food matrices.

| Parameter | Honey | Milk | Tea | Source |

| LOD (µg/kg) | 0.015 - 0.75 | 0.015 - 0.75 | 0.015 - 0.75 | mdpi.com |

| LOQ (µg/kg) | 0.05 - 2.5 | 0.05 - 2.5 | 0.05 - 2.5 | mdpi.com |

| Recovery (%) | 64.5 - 112.2 | 64.5 - 112.2 | 64.5 - 112.2 | mdpi.com |

| Precision (RSD %) | < 15% | < 15% | < 15% | mdpi.com |

| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 | indexcopernicus.com |

Chemometric Approaches for Data Analysis and Interpretation

In the advanced analysis of complex chemical data derived from this compound research, chemometric approaches are indispensable. These statistical and mathematical methods are employed to extract meaningful information from large, multivariate datasets generated by modern analytical instruments. nih.gov The innate complexity of metabolomic data, which often includes more variables than samples, necessitates the use of chemometrics for effective analysis and interpretation. nih.gov For natural products like this compound, these techniques are crucial for tasks such as quality control, authentication, and the detailed characterization of phytochemical profiles. nih.gov

Chemometric methods are particularly powerful when applied to data from spectroscopic and chromatographic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.gov Two of the most prominent unsupervised and supervised methods used are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, respectively. phmethods.net

Principal Component Analysis (PCA)

PCA is a non-parametric technique for dimensionality reduction that transforms a large set of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). phmethods.netnih.gov This method is instrumental in identifying patterns, similarities, and differences within complex datasets. phmethods.net In the context of this compound research, PCA can be applied to spectroscopic data (e.g., from NMR or FT-IR) of various plant extracts to visualize clustering based on their chemical profiles. Samples with similar this compound content or those containing related alkaloids would group together in a PCA scores plot.

For instance, consider a study analyzing extracts from different plant species for the presence of this compound and its isomers. The resulting dataset from an LC-MS analysis would be a large matrix of retention times, mass-to-charge ratios, and intensities. PCA can distill this multidimensional data into a few principal components that capture the most significant variance. A 2D or 3D plot of the first few PCs would graphically reveal the separation between species, highlighting outliers or distinct chemical phenotypes. This allows researchers to quickly assess the chemical diversity and identify extracts rich in the target compounds. The first PC typically explains the largest possible variance, with each subsequent component explaining the maximum remaining variance. phmethods.net

Partial Least Squares (PLS) Regression

PLS is a supervised method used to model the relationship between two sets of variables. It is particularly useful for creating predictive models when the number of predictor variables is large and there is a high degree of collinearity among them. phmethods.netsilicann.com In this compound research, PLS can be used to build a calibration model that predicts the concentration of this compound in a sample based on its spectroscopic signature. silicann.com

For example, a series of samples with known this compound concentrations (determined by a primary analytical method like quantitative NMR) can be analyzed using a more rapid technique such as Near-Infrared (NIR) spectroscopy. The NIR spectra and the corresponding this compound concentrations are then used to build a PLS model. This model can subsequently be used to predict the this compound concentration in new, unknown samples from their NIR spectra alone, providing a rapid and non-destructive method for quantification. The PLS method achieves this by finding latent variables that maximize the covariance between the spectral data (predictor variables) and the concentration data (response variables). phmethods.netsilicann.com

Another application of PLS is in the form of Partial Least Squares-Discriminant Analysis (PLS-DA), a variant used for classification. researchgate.net For instance, if researchers want to differentiate between plants based on their geographic origin or a specific genetic modification that affects alkaloid biosynthesis, PLS-DA can be a powerful tool. By training the model with data from samples of known origin or type, it can then classify new samples. The model's reliability is often assessed through cross-validation to ensure it has predictive power and is not overfitted. researchgate.net

The application of these chemometric techniques allows for a deeper understanding of the vast datasets generated in modern this compound research, enabling robust quality control, sample classification, and quantitative analysis.

Interactive Data Tables

Below are examples of how data from chemometric analyses in this compound research might be presented.

Table 1: Principal Component Analysis Loadings for Hypothetical Spectral Data of Plant Extracts

This table shows the contribution of different spectral regions (variables) to the first two principal components (PC1 and PC2) in a hypothetical analysis of plant extracts containing pyrrolizidine alkaloids. High loading values indicate that the variable has a strong influence on that principal component.

| Spectral Region (Variable) | PC1 Loading | PC2 Loading |

| Alkaloid Ring Vibration (cm⁻¹) | 0.85 | 0.12 |

| C-O Stretch (cm⁻¹) | 0.78 | -0.25 |

| N-Oxide Stretch (cm⁻¹) | 0.65 | 0.45 |

| CH₂ Bending (cm⁻¹) | -0.32 | 0.75 |

| Hydroxyl Group Stretch (cm⁻¹) | 0.41 | 0.33 |

Table 2: PLS Regression Model for this compound Quantification

This table presents the results of a hypothetical PLS regression model developed to predict this compound concentration from spectroscopic data. The model's performance is evaluated by parameters such as the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP).

| Model Parameter | Value | Description |

| Number of Latent Variables | 4 | The optimal number of latent variables used in the model. |

| R² (Calibration) | 0.98 | The proportion of variance in the concentration data explained by the model in the calibration set. |

| R² (Validation) | 0.96 | The proportion of variance in the concentration data explained by the model in an independent validation set. |